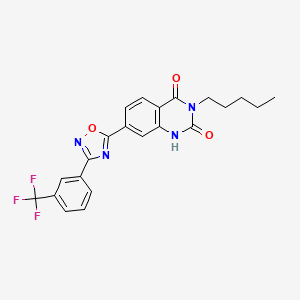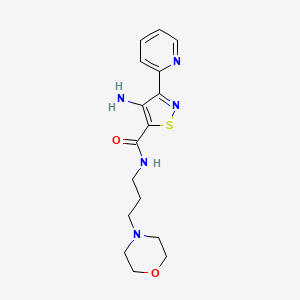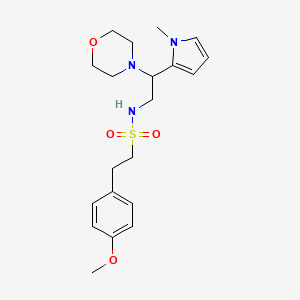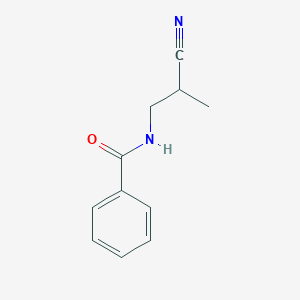![molecular formula C22H20N4O2 B2896034 3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-93-3](/img/structure/B2896034.png)
3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Scientific Research Applications
Anticancer Properties
The pyrazolo[3,4-b]pyridine scaffold exhibits promising anticancer activity. Researchers have investigated its potential as a novel chemotherapeutic agent. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and synergistic effects with existing drugs is ongoing .
Anti-Inflammatory Activity
The carboxamide moiety in this compound contributes to its anti-inflammatory properties. It may modulate cytokine production, inhibit inflammatory pathways, and suppress immune responses. Researchers are keen on understanding its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
The benzyl group and the pyrazolo ring system hint at neuroactivity. Studies have explored its neuroprotective potential against oxidative stress, neurodegenerative disorders, and ischemic injuries. Researchers investigate its ability to enhance neuronal survival and promote synaptic plasticity .
Antiviral Applications
The oxo group and the aromatic phenyl ring suggest antiviral activity. Researchers have examined its efficacy against RNA viruses, including flaviviruses and coronaviruses. The compound’s interactions with viral enzymes and replication processes are under scrutiny .
Metabolic Disorders
The pyrazolo[3,4-b]pyridine scaffold may impact metabolic pathways. Investigations focus on its role in regulating glucose metabolism, lipid homeostasis, and insulin sensitivity. Potential applications include managing type 2 diabetes and obesity-related complications .
Chemical Biology and Drug Design
Researchers employ this compound as a chemical probe to study biological processes. Its unique structure allows for specific interactions with target proteins. By modifying its substituents, scientists aim to design derivatives with improved selectivity and efficacy for various therapeutic targets .
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the compound, enabling it to interact with its targets in a specific manner.
Biochemical Pathways
It is known that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have diverse biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have diverse biological activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-8-10-16(11-9-14)12-24-22(28)18-13-23-21-19(20(18)27)15(2)25-26(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWNNJZVSGDXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)


![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)
![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)
![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)
![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2895970.png)

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)